molecular formula C7H8Cl3NO2 B3319911 3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one CAS No. 118916-60-2

3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one

Cat. No.: B3319911
CAS No.: 118916-60-2
M. Wt: 244.5 g/mol
InChI Key: GWQBXRYSVSZLSL-UHFFFAOYSA-N
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Description

3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one is an organic compound with the molecular formula C7H8Cl3NO2. It is known for its stability in air and moisture, making it a valuable reagent in various chemical syntheses .

Preparation Methods

The synthesis of 3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one typically involves the reaction of L-proline with 2,2,2-trichloro-1-ethoxyethanol in the presence of chloroform. The reaction mixture is heated at reflux, and the resulting product is purified through recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one can be compared with similar compounds such as:

These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQBXRYSVSZLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)OC(N2C1)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of D-proline (100.0 g) in acetonitrile (400 ml) was added dropwise chloral (169 ml) at room temperature, and the mixture was stirred for 18 hours. The mixture was filtered, and the filtrate was concentrated under reduced pressure. To the resulting residue was added water, and the mixture was extracted with chloroform. The separated organic layer was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting residue was slurry-washed with n-hexane/ethyl acetate (20/1, 900 ml) to give the titled compound (159.7 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
169 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one
Reactant of Route 2
3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one
Reactant of Route 3
3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one
Reactant of Route 4
3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one
Reactant of Route 5
3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one
Reactant of Route 6
3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one

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